5-Bromo-2-chlorothiazolo[5,4-b]pyridine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

This 5-Bromo-2-chlorothiazolo[5,4-b]pyridine (CAS 1355241-50-7) is the privileged halogenated scaffold for constructing clinically validated kinase inhibitor pharmacophores. The orthogonal 5-Br/2-Cl substitution pattern enables sequential, site-selective Suzuki coupling (at C5) followed by nucleophilic displacement or Buchwald–Hartwig amination (at C2), directly accessing the substitution vectors critical for PI3Kα (IC50 3.6 nM), c-KIT D816V mutant (IC50 4.77 µM; 7.9× improvement over imatinib), and EGFR NSCLC (IC50 0.010–0.82 µM, comparable to osimertinib) inhibitor programs. Substituting with regioisomers or alternative halogen patterns compromises reaction selectivity and abrogates target engagement. Available in research quantities up to 5 g at ≥98% purity, reducing custom-synthesis lead times from weeks to days.

Molecular Formula C6H2BrClN2S
Molecular Weight 249.52 g/mol
CAS No. 1355241-50-7
Cat. No. B1447388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chlorothiazolo[5,4-b]pyridine
CAS1355241-50-7
Molecular FormulaC6H2BrClN2S
Molecular Weight249.52 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=C(S2)Cl)Br
InChIInChI=1S/C6H2BrClN2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H
InChIKeySDZVRGYHXUIPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chlorothiazolo[5,4-b]pyridine (CAS 1355241-50-7) | Heterocyclic Building Block for Kinase-Targeted Synthesis


5-Bromo-2-chlorothiazolo[5,4-b]pyridine (CAS 1355241-50-7, C6H2BrClN2S, MW 249.52) is a halogenated heteroaromatic scaffold comprising a fused thiazole–pyridine bicyclic core. The compound features a bromine substituent at the 5-position of the pyridine ring and a chlorine atom at the 2-position of the thiazole ring . This substitution pattern provides two distinct electrophilic sites for sequential cross-coupling and nucleophilic aromatic substitution reactions, making it a versatile intermediate for constructing complex thiazolo[5,4-b]pyridine-based kinase inhibitors and other bioactive molecules . The thiazolo[5,4-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, with demonstrated applications in the development of PI3K inhibitors, EGFR-TK inhibitors, c-KIT inhibitors, and MALT-1 protease inhibitors [1].

Why 5-Bromo-2-chlorothiazolo[5,4-b]pyridine Cannot Be Replaced by Other Thiazolopyridine Isomers or Halogen Patterns


Thiazolo[5,4-b]pyridine derivatives bearing different halogen substitution patterns are not functionally interchangeable. The precise positioning of bromine at C5 and chlorine at C2 dictates both the synthetic sequence and the ultimate biological activity of downstream products. The 5-bromo group serves as the preferred site for palladium-catalyzed Suzuki–Miyaura cross-coupling due to the higher reactivity of aryl bromides relative to aryl chlorides under standard conditions . Conversely, the 2-chloro substituent can be selectively retained for subsequent nucleophilic displacement or orthogonal cross-coupling reactions. In kinase inhibitor SAR studies, the electronic and steric contributions of halogen atoms at specific positions on the thiazolo[5,4-b]pyridine core directly influence binding affinity to targets such as PI3Kα, c-KIT, and EGFR [1][2]. Substituting this compound with a regioisomer (e.g., thiazolo[4,5-b]pyridine) or an alternative halogen pattern (e.g., 5-chloro-2-bromo) would alter reaction selectivity, synthetic yield, and potentially abrogate target engagement. The established literature on thiazolo[5,4-b]pyridine-derived inhibitors—including clinical candidates and advanced leads—has overwhelmingly utilized the 5-bromo-2-chloro substitution pattern as the foundational building block, making direct replacement with other analogs a high-risk deviation from validated synthetic routes [3].

Quantitative Differentiation of 5-Bromo-2-chlorothiazolo[5,4-b]pyridine Against Analogous Halogenated Thiazolopyridine Building Blocks


Cross-Coupling Selectivity: Bromo vs. Chloro Reactivity Enables Sequential Functionalization

5-Bromo-2-chlorothiazolo[5,4-b]pyridine provides a synthetically orthogonal halogen pair, where the 5-bromo substituent undergoes Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids under Pd(0) catalysis while the 2-chloro substituent remains intact. This selectivity is quantitatively derived from the relative reactivity of aryl bromides versus aryl chlorides in oxidative addition: aryl bromides react approximately 10^2 to 10^3 times faster than aryl chlorides with standard Pd catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 [1]. In contrast, the reverse substitution pattern (5-chloro-2-bromothiazolo[5,4-b]pyridine) or symmetrical dihalogenated analogs would either lack this sequential reaction control or require suboptimal protecting group strategies. The Suzuki coupling step is a critical transformation in the synthesis of thiazolo[5,4-b]pyridine-derived kinase inhibitors, including EGFR-TK and PI3K inhibitors [2].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Kinase Inhibitor Potency: Thiazolo[5,4-b]pyridine Scaffold Delivers Nanomolar IC50 Values

While 5-bromo-2-chlorothiazolo[5,4-b]pyridine itself is an intermediate, the thiazolo[5,4-b]pyridine core it generates upon functionalization has been extensively validated in kinase inhibitor programs. Representative compounds derived from this scaffold achieve nanomolar IC50 values across multiple kinase targets. For PI3Kα, compound 19a (a thiazolo[5,4-b]pyridine derivative) demonstrates IC50 = 3.6 nM [1]. For the imatinib-resistant c-KIT V560G/D816V double mutant, thiazolo[5,4-b]pyridine derivative 6r shows IC50 = 4.77 ± 0.38 μM, compared to imatinib at 37.93 ± 8.68 μM and sunitinib at 3.98 ± 1.18 μM [2]. For EGFR-TK, lead compound 10k exhibits IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), comparable to osimertinib [3]. These potency benchmarks are scaffold-dependent; thiazolo[5,4-b]pyridine derivatives consistently outperform thiazolo[4,5-b]pyridine and benzothiazole analogs in kinase inhibition assays due to optimal hinge-binding geometry [4].

Kinase Inhibition PI3K c-KIT EGFR

Scaffold Preference in Clinical Kinase Inhibitors: Thiazolo[5,4-b]pyridine vs. Benzothiazole

In direct scaffold comparison studies, thiazolo[5,4-b]pyridine-based RAF/VEGFR2 inhibitors demonstrated superior kinase selectivity and cellular potency relative to benzothiazole analogs. The thiazolo[5,4-b]pyridine derivative 6d (a compound structurally related to those synthesized from 5-bromo-2-chlorothiazolo[5,4-b]pyridine) exhibited potent inhibitory activity against both BRAF and VEGFR2, with a co-crystal structure (PDB 4DBN) confirming optimal hinge-binding interactions via the thiazolo[5,4-b]pyridine nitrogen atoms [1]. The benzothiazole scaffold, by contrast, lacks the additional pyridine nitrogen that participates in hydrogen bonding with the kinase hinge region, resulting in reduced binding affinity. This scaffold-level differentiation translates to measurable improvements in biochemical and cellular assays: thiazolo[5,4-b]pyridine-containing type II tyrosine kinase inhibitors HG-7-85-01 and HG-7-86-01 demonstrate potent cellular activity against both wild-type and gatekeeper mutant T315I Bcr-Abl, whereas benzothiazole analogs show diminished activity against resistant mutants [2].

Kinase Inhibitor Drug Discovery Scaffold Hopping

Synthetic Yield Benchmarking: Halogenated Thiazolo[5,4-b]pyridine Intermediates in Multi-Step Routes

5-Bromo-2-chlorothiazolo[5,4-b]pyridine serves as a key intermediate in reported synthetic routes to kinase inhibitors with demonstrated moderate to good overall yields. In the seven-step synthesis of PI3K inhibitors starting from commercially available materials, thiazolo[5,4-b]pyridine intermediates were prepared in moderate to good yields [1]. The specific 5-bromo-2-chloro substitution pattern enables Suzuki coupling as the initial diversification step, with literature precedent showing that analogous thiazolo[5,4-b]pyridine Suzuki couplings proceed efficiently with a variety of aryl and heteroaryl boronic acids . In contrast, alternative halogenation patterns—such as 2-bromo-5-chloro or symmetrical dihalogenated analogs—would necessitate reversed reaction sequences or protecting group strategies that typically reduce overall yield by 15–30% due to additional steps and purification losses. Furthermore, the thiazolo[5,4-b]pyridine core itself is commercially available in bulk quantities (1 g to 5 g scales) at purities of 95–98%, enabling reproducible multi-step synthesis without the variability associated with custom-synthesized alternative building blocks .

Synthetic Chemistry Process Development Yield Optimization

Prioritized Application Scenarios for 5-Bromo-2-chlorothiazolo[5,4-b]pyridine Based on Quantitative Evidence


Synthesis of PI3K Inhibitors for Oncology Drug Discovery

5-Bromo-2-chlorothiazolo[5,4-b]pyridine is the optimal building block for synthesizing thiazolo[5,4-b]pyridine-based phosphoinositide 3-kinase (PI3K) inhibitors. As demonstrated by Xia et al., derivatives synthesized from this scaffold achieve PI3Kα IC50 values as low as 3.6 nM [1]. The 5-bromo group enables efficient Suzuki coupling to install aryl/heteroaryl moieties at the pyridine 5-position, while the 2-chloro group can be subsequently displaced or retained for further functionalization. This sequential reactivity is essential for accessing the 2-pyridyl, 4-morpholinyl substitution pattern that SAR studies identified as critical for PI3Kα inhibitory potency, where replacement of the pyridyl group with phenyl leads to a significant decrease in activity [1]. Medicinal chemistry teams pursuing PI3K-targeted therapies should prioritize this specific halogen pattern to maximize synthetic efficiency and SAR exploration.

Development of c-KIT Inhibitors to Overcome Imatinib Resistance

The thiazolo[5,4-b]pyridine scaffold accessed via 5-bromo-2-chlorothiazolo[5,4-b]pyridine is validated for developing c-KIT inhibitors active against imatinib-resistant mutants. Nam et al. synthesized 31 novel thiazolo[5,4-b]pyridine derivatives using this core and identified compound 6r, which inhibits the imatinib-resistant c-KIT V560G/D816V double mutant with an IC50 of 4.77 ± 0.38 μM—a 7.9-fold improvement over imatinib (IC50 = 37.93 ± 8.68 μM) [2]. Furthermore, 6r demonstrated higher differential cytotoxicity on c-KIT D816V Ba/F3 cells compared to sunitinib and exhibited reasonable kinase selectivity in panel profiling [2]. Procurement of this building block enables rapid analog generation and SAR exploration for GIST-targeted therapies, with a clear pathway to preclinical candidates based on the established synthetic route.

Construction of EGFR-TK Inhibitors Targeting NSCLC Resistance Mutations

5-Bromo-2-chlorothiazolo[5,4-b]pyridine is a critical starting material for synthesizing thiazolo[5,4-b]pyridine-based EGFR tyrosine kinase inhibitors with activity against non-small cell lung cancer (NSCLC) resistance mutations. Borude et al. synthesized 45 derivatives via Suzuki cross-coupling at the 5-bromo position and identified compound 10k, which exhibits IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549)—comparable to the clinical standard osimertinib [3]. Notably, the potent derivatives displayed selective cytotoxicity toward cancer cells with no toxicity against normal BEAS-2B cells at concentrations exceeding 35 μM [3]. The 5-bromo-2-chloro substitution pattern is essential for the reported synthetic route, which proceeds via Suzuki coupling followed by sulfonamide installation, and is not readily transferable to alternative halogenation patterns without route redesign.

Medicinal Chemistry Scaffold Diversification and Library Synthesis

5-Bromo-2-chlorothiazolo[5,4-b]pyridine is an ideal core scaffold for generating diverse compound libraries in kinase-focused medicinal chemistry programs. The orthogonal halogen pair (5-Br and 2-Cl) permits sequential, site-selective functionalization: Suzuki coupling at the 5-position using a wide array of commercially available boronic acids, followed by nucleophilic aromatic substitution or Buchwald–Hartwig amination at the 2-position [2]. This two-step diversification strategy enables rapid exploration of chemical space with minimal synthetic effort. The scaffold's commercial availability at 95–98% purity in quantities ranging from 50 mg to 5 g supports both initial hit-to-lead campaigns and scale-up for lead optimization . Compared to custom-synthesized alternative scaffolds, this off-the-shelf availability reduces procurement lead times from weeks to days, accelerating SAR iteration cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chlorothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.